methyl (6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate
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Overview
Description
Methyl (6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of benzopyrone derivatives known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by the presence of a chloro group at the 6th position, a hydroxy group at the 7th position, and a methyl group at the 4th position on the chromen-2-one core, with an acetate ester at the 3rd position.
Mechanism of Action
Target of Action
Methyl (6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate, also known as methyl 2-(6-chloro-7-hydroxy-4-methyl-2-oxochromen-3-yl)acetate, is a derivative of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria
Mode of Action
Many synthetic coumarins with a type of pharmacophoric groups at c-3, c-4, and c-7 positions have been intensively screened for different biological properties .
Biochemical Pathways
Coumarins have been tested for anti-hiv, anticancer, anti-microbial, anti-tumor, antioxidant, anti-alzheimer, anti-tuberculosis, anti-platelet activity, cox inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and dna gyrase inhibitors .
Result of Action
Coumarins have been found to exhibit a variety of therapeutic activities .
Action Environment
It’s worth noting that the synthesis of coumarin derivatives is often carried out under green conditions such as using green solvent, catalyst, and other procedures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 6-chloro-7-hydroxy-4-methylcoumarin and methyl bromoacetate.
Esterification Reaction: The key step involves the esterification of 6-chloro-7-hydroxy-4-methylcoumarin with methyl bromoacetate in the presence of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like acetone or dimethylformamide (DMF). The reaction is typically carried out under reflux conditions for several hours.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl (6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group at the 7th position can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a dihydro derivative.
Substitution: The chloro group at the 6th position can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea in polar solvents.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced dihydro compounds, and various substituted analogs depending on the nucleophile used.
Scientific Research Applications
Methyl (6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the preparation of various coumarin derivatives.
Biology: The compound exhibits significant biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties, making it a valuable tool in biological research.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, such as anticancer and antiviral agents.
Industry: It is used in the development of dyes, optical brighteners, and as a component in certain perfumes and cosmetics.
Comparison with Similar Compounds
Methyl (6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate can be compared with other coumarin derivatives such as:
7-Hydroxy-4-methylcoumarin: Lacks the chloro and acetate groups, resulting in different biological activities and chemical reactivity.
6-Chloro-4-methylcoumarin: Lacks the hydroxy and acetate groups, which affects its solubility and biological properties.
Methyl 4-methylcoumarin-3-acetate: Lacks the chloro and hydroxy groups, leading to variations in its chemical behavior and applications.
The unique combination of functional groups in this compound imparts distinct properties that make it valuable for specific applications in research and industry.
Properties
IUPAC Name |
methyl 2-(6-chloro-7-hydroxy-4-methyl-2-oxochromen-3-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO5/c1-6-7-3-9(14)10(15)5-11(7)19-13(17)8(6)4-12(16)18-2/h3,5,15H,4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJCPMHDLTXVKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)O)CC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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